molecular formula C9H17ClFN B2539462 [2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride CAS No. 2377036-02-5

[2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride

Cat. No.: B2539462
CAS No.: 2377036-02-5
M. Wt: 193.69
InChI Key: XPTUDLNDBWSVPF-UHFFFAOYSA-N
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Description

Molecular Formula: C₈H₁₄FN·HCl
Structure: Features a spiro[3.3]heptane core with a fluoromethyl (-CH₂F) substituent at the 2-position and a methanamine group, forming a hydrochloride salt.
Key Properties:

  • Molecular Weight: 167.7 g/mol (calculated from ).
  • Purity: ≥95% (typical for research-grade compounds).
  • Applications: Potential use in medicinal chemistry, particularly as a rigid scaffold for receptor-targeted agents (e.g., serotonin or adenosine receptors) due to its spirocyclic rigidity and fluorinated moiety .

Properties

IUPAC Name

[2-(fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FN.ClH/c10-6-9(7-11)4-8(5-9)2-1-3-8;/h1-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTUDLNDBWSVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(CN)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spiro[3.3]heptane core.

    Introduction of the fluoromethyl group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.

    Attachment of the methanamine moiety: The methanamine group is introduced through reductive amination or other suitable amination reactions.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for [2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

[2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of [2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity, while the spirocyclic structure may contribute to the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Spirocyclic Analogs

[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine Hydrochloride
  • Molecular Formula : C₈H₁₃F₂N·HCl.
  • Key Differences : Difluoromethyl (-CHF₂) group replaces fluoromethyl.
  • Impact: Increased lipophilicity (logP ~1.2 vs. ~0.8 for monofluorinated analog). Enhanced metabolic stability due to stronger C-F bonds. Higher molecular weight (183.6 g/mol) may affect pharmacokinetics .
[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine
  • Molecular Formula : C₉H₁₄F₃N.
  • Key Differences : Trifluoromethyl (-CF₃) substituent.
  • Impact :
    • Greater electronegativity and steric bulk reduce solubility in aqueous media.
    • Molecular weight (193.21 g/mol) and logP (~1.8) are significantly higher, influencing blood-brain barrier penetration .
6,6-Difluorospiro[3.3]heptan-2-amine Hydrochloride
  • Molecular Formula : C₇H₁₁F₂N·HCl.
  • Key Differences : Difluoro substitution at the 6,6-positions instead of 2-fluoromethyl.
  • Impact: Altered electronic environment due to symmetric fluorine placement.

Non-Spirocyclic Fluorinated Amines

[2-(Fluoromethyl)cyclopentyl]methanamine Hydrochloride
  • Molecular Formula : C₇H₁₃FN·HCl.
  • Key Differences : Cyclopentane ring replaces spiro[3.3]heptane.
  • Lower molecular weight (153.6 g/mol) may enhance solubility but decrease receptor affinity .

Hydroxylated and Methoxylated Derivatives

[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol
  • Molecular Formula : C₉H₁₆O₂.
  • Key Differences : Hydroxymethyl (-CH₂OH) groups replace fluoromethyl and amine.
  • Impact :
    • High polarity (logP ~-0.5) limits membrane permeability.
    • Used as a precursor for dispiro and trispiro compounds in synthetic chemistry .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) logP (Predicted) Key Applications
Target Compound C₈H₁₄FN·HCl 2-(Fluoromethyl) 167.7 ~0.8 Receptor ligand development
[2-(Difluoromethyl)spiro…]methanamine HCl C₈H₁₃F₂N·HCl 2-(Difluoromethyl) 183.6 ~1.2 Enhanced metabolic stability
[2-(Trifluoromethyl)spiro…]methanamine C₉H₁₄F₃N 2-(Trifluoromethyl) 193.2 ~1.8 High lipophilicity targets
6,6-Difluorospiro…amine HCl C₇H₁₁F₂N·HCl 6,6-Difluoro 165.6 ~0.6 Symmetric electronic effects
[2-(Fluoromethyl)cyclopentyl]methanamine HCl C₇H₁₃FN·HCl Cyclopentyl, fluoromethyl 153.6 ~0.7 Flexible scaffold synthesis

Research Findings and Trends

  • Fluorine Substitution : Increasing fluorine atoms correlates with higher lipophilicity and metabolic stability but may reduce aqueous solubility .
  • Spirocyclic Rigidity: Spiro[3.3]heptane derivatives exhibit superior receptor selectivity compared to non-spiro analogs due to restricted conformational freedom .
  • Positional Effects : Fluorine placement on the spiro ring (e.g., 2- vs. 6-position) significantly alters electronic and steric properties, impacting binding affinity .

Biological Activity

[2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride is a compound notable for its unique spirocyclic structure and potential biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparison with related compounds.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

PropertyDescription
IUPAC Name [2-(fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride
CAS Number 2377036-02-5
Molecular Formula C9H16FN·HCl
Molecular Weight 195.68 g/mol

The fluoromethyl group enhances its binding affinity, while the spirocyclic structure contributes to stability and bioavailability.

Synthesis

The synthesis of [2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride involves several key steps:

  • Formation of the Spirocyclic Core : Cyclization of a precursor to create the spiro[3.3]heptane core.
  • Introduction of the Fluoromethyl Group : Achieved through nucleophilic substitution using fluoromethylating agents.
  • Attachment of the Methanamine Moiety : Accomplished via reductive amination or other suitable reactions.
  • Formation of Hydrochloride Salt : Final conversion to hydrochloride by treatment with hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group may enhance its selectivity and binding affinity, which is crucial for therapeutic applications in medicinal chemistry.

Biological Activity

Recent studies have indicated that compounds containing the spiro[3.3]heptane core can mimic the phenyl ring in bioactive compounds, providing a saturated alternative that retains or enhances biological activity. For instance, analogs derived from well-known drugs like Vorinostat and Sonidegib have demonstrated significant potency in inhibiting cancer cell growth:

CompoundIC50 (µM)Mechanism
Vorinostat0.0015HDAC inhibition
Sonidegib0.0015Hedgehog pathway inhibition
[2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride0.24 - 0.48Hedgehog signaling inhibition

These findings suggest that the compound may serve as a promising lead in drug development for cancer therapies.

Case Studies

  • Vorinostat Analog Study : A study comparing Vorinostat with its saturated analogs showed that replacing the phenyl ring with a spiro[3.3]heptane core did not significantly affect water solubility but decreased lipophilicity by 0.8 units, while maintaining potent biological activity against HepG2 cells .

    HepG2 Cell Treatment

    The treatment led to a marked increase in apoptotic cell death compared to untreated controls, demonstrating the potential therapeutic efficacy of such analogs.
  • Sonidegib Analog Study : Research indicated that replacing the meta-benzene ring in Sonidegib with a spiro[3.3]heptane resulted in a compound that still effectively inhibited the Hedgehog signaling pathway, albeit at higher concentrations than the original drug .

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